molecular formula C22H21ClF3N3O B2703089 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-phenylcyclohex-2-en-1-one CAS No. 1023539-10-7

3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-phenylcyclohex-2-en-1-one

Cat. No. B2703089
M. Wt: 435.88
InChI Key: WWYKWTNFJAAIMW-UHFFFAOYSA-N
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Description

This compound is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives include the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine and the assembly of pyridine from a trifluoromethyl-containing building block .


Physical And Chemical Properties Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Antagonist Activity and Synthesis

A series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives displaying potent 5-HT2 antagonist activity were synthesized. The study highlighted compounds with significant activity, greater than some existing treatments, without showing alpha 1 antagonist activity in vivo, indicating their potential in targeting specific receptor activities (Watanabe et al., 1992).

Antibacterial and Anticancer Evaluation

New 2-chloro-3-hetarylquinolines were synthesized and evaluated for their antibacterial and anticancer activities. This research found that certain compounds exhibited potent antibacterial activity against S. aureus and demonstrated broad-range anticancer activities, suggesting their use in developing treatments for infections and cancer (Bondock & Gieman, 2015).

Metabolic Pathways in Antineoplastic Treatment

The metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, was studied in chronic myelogenous leukemia (CML) patients. The study identified the main metabolic pathways of Flumatinib in humans, providing insights into its pharmacokinetics and potential for personalized treatment plans (Gong et al., 2010).

Discovery of Substance P Antagonists

Research into the generation of Cyclopenta[c]piperidines and Pyrrolo[3,4-c]piperidines as potential Substance P antagonists involved cycloaddition reactions followed by reductive opening of lactone-bridged adducts. These compounds were synthesized to accommodate pharmacophoric groups of interest for antagonistic activity, showcasing a method to develop new therapeutic agents (Wu et al., 2000).

Dopamine D4 Receptor Antagonist Determination

A highly sensitive and specific assay was developed for the determination of a novel dopamine D4 receptor antagonist in human plasma and urine. This method, using high-performance liquid chromatography with tandem mass spectrometric detection, facilitates the pharmacokinetic studies of this potential antipsychotic agent (Chavez-Eng et al., 1997).

Antimicrobial Activity of Novel Compounds

A study on the synthesis, characterization, and antimicrobial activity of novel 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides revealed compounds exhibiting significant antimicrobial activity. This research contributes to the discovery of new antimicrobial agents (Desai, Makwana, & Senta, 2016).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years due to their wide-ranging potential applications . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the research and development of new TFMP derivatives like “3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-phenylcyclohex-2-en-1-one” are likely to continue in the future.

properties

IUPAC Name

3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-phenylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClF3N3O/c23-20-12-17(22(24,25)26)14-27-21(20)29-8-6-28(7-9-29)18-10-16(11-19(30)13-18)15-4-2-1-3-5-15/h1-5,12-14,16H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYKWTNFJAAIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=O)CC(C2)C3=CC=CC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-phenylcyclohex-2-en-1-one

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